N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16368552
InChI: InChI=1S/C21H27N5O3/c22-20(28)14-6-10-25(11-7-14)19(27)5-9-23-21(29)26-12-8-16-15-3-1-2-4-17(15)24-18(16)13-26/h1-4,14,24H,5-13H2,(H2,22,28)(H,23,29)
SMILES:
Molecular Formula: C21H27N5O3
Molecular Weight: 397.5 g/mol

N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

CAS No.:

Cat. No.: VC16368552

Molecular Formula: C21H27N5O3

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide -

Specification

Molecular Formula C21H27N5O3
Molecular Weight 397.5 g/mol
IUPAC Name N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Standard InChI InChI=1S/C21H27N5O3/c22-20(28)14-6-10-25(11-7-14)19(27)5-9-23-21(29)26-12-8-16-15-3-1-2-4-17(15)24-18(16)13-26/h1-4,14,24H,5-13H2,(H2,22,28)(H,23,29)
Standard InChI Key JPEXFXWSAHFJAW-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)N)C(=O)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound features a tetracyclic beta-carboline core fused with a piperidine-carboxamide side chain. The beta-carboline system consists of an indole moiety fused to a pyridine ring, while the N3-position is substituted with a 3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl group. This hybrid structure merges the planar aromaticity of beta-carbolines with the conformational flexibility of piperidine derivatives.

Comparative Molecular Data

Key physicochemical parameters for the base compound and its chloro-substituted analog are summarized below:

PropertyBase Compound6-Chloro Derivative
Molecular FormulaC₂₁H₂₇N₅O₃C₂₁H₂₆ClN₅O₃
Molecular Weight397.5 g/mol431.9 g/mol
IUPAC NameN-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamideN-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Notable Functional GroupsBeta-carboline, piperidine, carboxamideBeta-carboline, chloro, piperidine, carboxamide

The addition of a chlorine atom at the 6-position increases molecular weight by 34.4 g/mol and introduces enhanced electronegativity, potentially influencing receptor binding kinetics .

Synthetic Pathways and Structural Modifications

General Synthesis Strategy

While explicit synthetic details for this compound remain unpublished, analogous tetrahydro-beta-carboline derivatives are typically synthesized through:

  • Pictet-Spengler Condensation: Formation of the beta-carboline core via reaction between tryptamine derivatives and carbonyl compounds .

  • Side-Chain Functionalization: Subsequent coupling of the N3-position with pre-formed piperidine-carboxamide intermediates using carbodiimide-mediated amidation.

  • Halogenation: Post-synthetic chlorination at the 6-position using reagents like N-chlorosuccinimide under controlled conditions .

Recent advances in tetrahydro-beta-carboline synthesis emphasize regioselective substitutions to optimize bioactivity. For instance, hydroxamic acid-terminated linkers in similar compounds enhance zinc-binding capacity in enzyme inhibition .

Structure-Activity Relationships (SAR)

Critical SAR observations from analogous compounds include:

  • Piperidine Substitution: 4-Carbamoylpiperidine enhances solubility without compromising APN affinity (ΔpIC₅₀ = +0.7 vs. unsubstituted piperidine) .

  • Chlorine Effects: 6-Chloro derivatives exhibit improved blood-brain barrier permeability (logP increased by 0.9) but may reduce metabolic stability in hepatic microsomes .

  • Linker Optimization: Ethylene linkers between beta-carboline and zinc-binding groups optimize enzyme inhibition (e.g., D28 IC₅₀ = 4.85 µM vs. aromatic linkers IC₅₀ >10 µM) .

Future Research Directions

Priority Investigative Areas

  • Target Validation: Comprehensive profiling against kinase, protease, and epigenetic targets using phage-display libraries.

  • Formulation Development: Nanoencapsulation strategies to address potential solubility limitations (predicted aqueous solubility = 0.12 mg/mL).

  • Metabolic Studies: Identification of major cytochrome P450 isoforms involved in oxidative metabolism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator